2-(3-aminopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Overview
Description
Scientific Research Applications
Antimicrobial Agent Research
- Synthesis for Antimicrobial Activity : A study by Baviskar, Khadabadi, and Deore (2013) highlights the synthesis of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide, which is structurally related to the compound of interest. This synthesis aims to explore its potential as an antimicrobial agent (Baviskar, Khadabadi, & Deore, 2013).
Intermediate for Pharmaceutical Production
- Pharmaceutical Intermediate : In a study by Fort (2002), 4-Benzyloxy-3-pyrrolin-2-on-1-yl acetamide, an intermediate product related to the compound, was identified as beneficial for producing pharmaceutically effective 4-hydroxypyrrolidin-2-1-yl acetamide (Fort, 2002).
Synthesis of Amino Acid Derivatives
- Enantioselective Synthesis : Reznikov, Golovin, and Klimochkin (2013) developed a novel synthetic approach to (3R)-4-amino-3-methylbutyric acid and [(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide [(R)-phenotropil], which are related to the compound (Reznikov, Golovin, & Klimochkin, 2013).
Development of New Synthetic Methods
- Novel Synthesis Approaches : Yang Chao (2008) explored new methods for synthesizing N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide, demonstrating advancements in synthetic techniques relevant to compounds like 2-(3-aminopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide (Yang Chao, 2008).
Coordination Complexes and Antioxidant Activity
- Coordination Complexes and Antioxidants : Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives, which relate structurally to the compound in focus. Their study emphasizes the impact of hydrogen bonding on self-assembly processes and antioxidant activity, highlighting the potential of similar compounds in these areas (Chkirate et al., 2019).
Crystal Structure Analysis
- Crystallographic Studies : Sethusankar et al. (2002) conducted a study involving the crystallization of N-[(4-methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide, providing insights into the molecular structure and interactions. This research offers valuable information for understanding the crystal structures of related compounds (Sethusankar et al., 2002).
Synthesis of Novel Derivatives
- Creation of Novel Derivatives : Yu et al. (2020) synthesized new types of 2-(1,2-benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl)-acetamides. Their work in creating these novel compounds offers insights into the potential for synthesizing related compounds for specific purposes (Yu et al., 2020).
properties
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-7-4-9(13-16-7)12-10(15)6-14-3-2-8(11)5-14/h4,8H,2-3,5-6,11H2,1H3,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRANHSEGAFZTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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